N-Octadecanoyloctadecanamide
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Overview
Description
N-Octadecanoyloctadecanamide is a chemical compound with the molecular formula C₃₆H₇₁NO₂. It is an amide derivative of octadecanoic acid (stearic acid) and octadecanamine. This compound is known for its long carbon chain, which contributes to its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octadecanoyloctadecanamide can be synthesized through the reaction of octadecanoic acid with octadecanamine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: N-Octadecanoyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Octadecanoic acid and octadecanamine.
Reduction: Octadecanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Octadecanoyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying amide bond formation and hydrolysis.
Biology: The compound is used in studies related to lipid metabolism and membrane structure.
Medicine: Research on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of N-Octadecanoyloctadecanamide involves its interaction with lipid membranes. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is utilized in drug delivery systems where the compound can enhance the permeability of cell membranes, facilitating the transport of therapeutic agents .
Comparison with Similar Compounds
N-Octadecanamide: Similar in structure but lacks the additional octadecanoyl group.
N-Octadecanoyl-sulfatide: Contains a sulfatide group, making it more hydrophilic.
N-Octadecanoyl-sphinganine: Contains a sphinganine backbone, used in studies related to sphingolipid metabolism .
Uniqueness: N-Octadecanoyloctadecanamide is unique due to its dual long-chain structure, which imparts distinct physical properties such as high melting point and hydrophobicity. These properties make it particularly useful in applications requiring stable, long-chain amides .
Properties
CAS No. |
4372-87-6 |
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Molecular Formula |
C36H71NO2 |
Molecular Weight |
550.0 g/mol |
IUPAC Name |
N-octadecanoyloctadecanamide |
InChI |
InChI=1S/C36H71NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37-36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,38,39) |
InChI Key |
MFPOQHJDIPCXSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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